Methyl 2-(2-(3-bromobenzamido)phenyl)acetate
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Overview
Description
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-bromobenzamido)phenyl)acetate typically involves the esterification of 2-(3-bromobenzamido)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzamido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols are used under mild conditions, often with a base to neutralize the by-products.
Major Products Formed
Hydrolysis: 2-(3-bromobenzamido)benzoic acid and methanol.
Reduction: 2-(2-(3-bromobenzamido)phenyl)ethanol.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-bromobenzamido)phenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets through its bromobenzamido group, which can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as benzimidazole derivatives, have similar applications in medicinal chemistry.
Uniqueness
Methyl 2-(2-(3-bromobenzamido)phenyl)acetate is unique due to the presence of the bromobenzamido group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14BrNO3 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
methyl 2-[2-[(3-bromobenzoyl)amino]phenyl]acetate |
InChI |
InChI=1S/C16H14BrNO3/c1-21-15(19)10-11-5-2-3-8-14(11)18-16(20)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
ZCLAAMMPLVVQFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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